1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-4-2-6(9)5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPQGRMXUIBTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610211 | |
| Record name | 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873006-35-0 | |
| Record name | 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration Strategies for Aromatic Substitution
Nitration is a critical early-step modification due to the strong meta-directing nature of the nitro group. In the context of 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, nitration must precede chlorination or trifluoromethylation to ensure proper regiochemical control. A common approach involves nitrating a pre-existing methyl- and trifluoromethyl-substituted benzene derivative. For instance, nitration of 3-methylbenzotrifluoride under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C yields 4-nitro-3-methylbenzotrifluoride, though competing para-substitution may necessitate purification.
Chlorination Techniques and Regiochemical Control
Electrophilic chlorination is typically performed using Cl₂ gas or sulfuryl chloride (SO₂Cl₂). The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivates the ring, requiring Lewis acid catalysts such as FeCl₃ or AlCl₃. A key challenge lies in achieving selective chlorination at the 1-position while avoiding over-chlorination.
A solvent-free chlorination method described in CN113968775A utilizes Cl₂ gas under UV light at 50–150°C to functionalize 3,4-dimethylchlorobenzene. Adapting this to the target compound, chlorination of 5-methyl-4-nitro-2-(trifluoromethyl)benzene under similar conditions could yield the desired product. Ionic liquids, such as 1,2-bis(N-methylimidazolium)ethane chloroaluminate ([C₂mim][Cl₂]-AlCl₃), have also been employed for chloroalkylation, offering improved selectivity at 60°C.
Trifluoromethylation Approaches
Introducing the -CF₃ group is challenging due to the limited availability of trifluoromethylating agents. Direct methods include:
- Ullmann-type coupling : Utilizing CuI catalysts with trifluoromethyl iodide (CF₃I) at elevated temperatures.
- Sandmeyer reaction : Diazotization of an aniline precursor followed by treatment with CF₃Cu.
An alternative route involves fluorination of trichloromethyl precursors. As detailed in CN108484353B, ionic liquid-mediated fluorine-chlorine exchange using HF at 50–200°C converts -CCl₃ to -CF₃. Applied to 1-chloro-5-methyl-4-nitro-2-(trichloromethyl)benzene, this method could achieve trifluoromethylation with minimal side reactions.
Sequential Functionalization and Multi-Step Synthesis
A plausible synthetic route integrates nitration, chlorination, and trifluoromethylation:
- Methylation and trifluoromethylation : Start with 1,3-dichlorobenzene. Introduce methyl via Friedel-Crafts alkylation and CF₃ via Ullmann coupling.
- Nitration : Treat 3-methyl-2-(trifluoromethyl)chlorobenzene with HNO₃/H₂SO₄ at 0°C to install the nitro group at the 4-position.
- Chlorination : Use Cl₂ gas and [C₂mim][Cl₂]-AlCl₃ at 60°C to introduce the 1-chloro substituent.
This sequence mirrors methodologies in CN102399152B, where sequential etherification and nitration achieved high yields.
Comparative Analysis of Synthetic Routes
N/R: Not reported in cited sources.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkyl groups.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include amines and alcohols.
Substitution: Products include various halogenated and alkylated derivatives.
Scientific Research Applications
Synthesis of Agrochemicals
One of the primary applications of 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is in the synthesis of fungicides and herbicides. The compound serves as a precursor for the development of various agrochemical products.
Case Study: Fungicidal Activity
A notable study demonstrated that derivatives synthesized from this compound exhibit potent fungicidal properties. For instance, the conversion of this compound into substituted phenoxyphenyl ketones has been shown to yield compounds with significant antifungal activity against various plant pathogens .
Pharmaceutical Applications
The compound is also explored for its potential in pharmaceutical chemistry, particularly in the development of new therapeutic agents.
Case Study: Antimicrobial Agents
Research indicates that derivatives of this compound can be modified to create antimicrobial agents. These modifications enhance the biological activity of the resulting compounds, making them suitable candidates for further development in medicinal chemistry .
Material Science
In material science, this compound finds utility in the formulation of specialty polymers and coatings due to its unique chemical structure.
Data Table: Properties Relevant to Material Science
| Property | Value |
|---|---|
| Boiling Point | 257.6 °C |
| Density | 1.469 g/cm³ |
| Solubility | Soluble in organic solvents |
These properties make it advantageous for creating materials with specific thermal and mechanical characteristics.
Environmental Chemistry
The environmental implications of using this compound are also being studied, particularly regarding its degradation products and their impact on ecosystems.
Case Study: Environmental Impact Assessment
Studies have assessed the degradation pathways of this compound in aquatic environments, highlighting its potential toxicity and persistence . Understanding these aspects is crucial for developing safer agrochemicals that minimize ecological risks.
Mechanism of Action
1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene is compared with similar compounds such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 1-chloro-4-nitro-2-(trifluoromethyl)benzene. These compounds share structural similarities but differ in the position of substituents on the benzene ring, leading to variations in their chemical properties and reactivity.
Comparison with Similar Compounds
1-Chloro-2-nitro-4-(trifluoromethyl)benzene (CAS Not Specified)
- Substituents: Position 1: Cl Position 2: NO₂ Position 4: CF₃
- Key Differences : The nitro group at position 2 (vs. 4 in the target compound) alters the electronic distribution, reducing steric hindrance near the CF₃ group. This may enhance reactivity in electrophilic substitution reactions but reduce thermal stability due to proximity of electron-withdrawing groups .
1-Chloro-2-nitro-5-(trifluoromethyl)benzene (CAS Not Specified)
- Substituents: Position 1: Cl Position 2: NO₂ Position 5: CF₃
- Key Differences: The trifluoromethyl group at position 5 (vs. This isomer is less polar due to the symmetric placement of substituents .
Substituent Type Variations
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS 646989-36-8)
- Substituents :
- Position 5: Methoxy (OCH₃) instead of methyl (CH₃)
- Molecular Formula: C₈H₅ClF₃NO₃
- Impact : The methoxy group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. However, its electron-donating nature may reduce the compound’s stability under acidic conditions compared to the methyl analog .
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene (CAS Not Specified)
- Substituents :
- Position 5: Fluoro (F) instead of methyl
- Position 2: CCl₃ instead of CF₃
- Impact : The trichloromethyl group (CCl₃) is more hydrolytically labile than CF₃, making this compound less stable in aqueous environments. The fluoro group at position 5 enhances electronegativity but reduces steric bulk .
Application-Driven Comparisons
Pesticide Intermediates
- Target Compound: Likely serves as a precursor to herbicides like acifluorfen (: 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) due to its nitro and trifluoromethyl groups, which are critical for bioactivity .
- Analog: Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) shares the trifluoromethyl and nitro groups but includes a phenoxy ether linkage, enhancing its herbicidal potency .
Comparative Data Table
Research Findings and Trends
- Electronic Effects: Compounds with CF₃ and NO₂ groups at para positions (e.g., target compound) exhibit stronger electron-withdrawing effects, enhancing electrophilic substitution rates at meta positions .
- Stability : Methyl groups (CH₃) improve hydrolytic stability compared to methoxy (OCH₃) or fluoro (F) substituents .
- Agrochemical Relevance : Structural analogs with nitro and trifluoromethyl groups are prioritized in herbicide development due to their resistance to metabolic degradation .
Biological Activity
1-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, also known by its CAS number 18018-35-4, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₅ClF₃NO₂ |
| Molecular Weight | 239.58 g/mol |
| Boiling Point | 257.6 °C |
| Density | 1.469 g/cm³ |
| Appearance | Liquid |
Antibacterial Activity
Research indicates that compounds containing nitro and trifluoromethyl groups exhibit significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported in the range of 3.12 to 12.5 μg/mL, suggesting potent antibacterial activity relative to established antibiotics like ciprofloxacin .
The biological activity of this compound may be attributed to:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Disruption of Membrane Integrity : The lipophilic nature of trifluoromethyl groups can disrupt bacterial membranes, leading to cell lysis.
Case Studies
- Antimicrobial Efficacy : A study evaluated several nitro-substituted benzene derivatives, including those with trifluoromethyl groups. The results indicated that these modifications significantly enhanced antibacterial potency against Gram-positive bacteria .
- Pharmacokinetics : Research has shown that fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated counterparts. For example, the introduction of a trifluoromethyl group can increase the half-life and bioavailability of drugs through reduced metabolic degradation .
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects:
Q & A
Q. What are the standard synthetic routes for 1-chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzene, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
Chlorination and trifluoromethylation : Introduce chlorine and trifluoromethyl groups via Friedel-Crafts alkylation or halogenation, using reagents like thionyl chloride (SOCl₂) in benzene under reflux (4–6 hours) .
Nitration : Introduce the nitro group at the para position relative to the trifluoromethyl group. Controlled nitration with mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) minimizes byproducts .
Methylation : Methyl groups are added via alkylation, often using methyl halides and Lewis acids (e.g., AlCl₃).
Q. Key considerations :
- Regioselectivity : Electron-withdrawing groups (e.g., -NO₂, -CF₃) direct incoming substituents to meta/para positions. Steric hindrance from -CF₃ may favor nitration at position 4 .
- Purification : Column chromatography (SiO₂, pentane/ethyl acetate) or recrystallization is used to isolate the product.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 279.0 for C₈H₅ClF₃NO₂⁺) .
- X-ray Crystallography : Resolves spatial arrangement, as seen in structurally similar benzotrifluorides .
- Melting Point Analysis : Reported mp 34–36°C for analogous compounds (e.g., 5-amino-2-chlorobenzotrifluoride) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential toxicity (similar to nitroaromatics) .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .
- Emergency Response : In case of exposure, consult SDS guidelines (e.g., rinsing eyes/skin with water, medical evaluation) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Directing Effects :
- -CF₃ : Strongly meta-directing due to electron-withdrawing inductive effects.
- -NO₂ : Para-directing but deactivates the ring, slowing further reactions.
- -Cl : Ortho/para-directing but weakly deactivating.
- Case Study : In nitration, -CF₃ directs the nitro group to position 4 (para), while -Cl competes for ortho positions. Steric hindrance from -CF₃ may favor para substitution .
Q. Experimental Design :
- Use DFT calculations to model charge distribution.
- Compare reaction outcomes with/without -CF₃ using control compounds (e.g., 4-chloro-3-(trifluoromethyl)aniline) .
Q. What are the potential applications of this compound in medicinal chemistry or agrochemical research?
Methodological Answer:
- Medicinal Chemistry :
- Pharmacophore Development : The nitro and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets. Analogous compounds show antimicrobial and anticancer activity .
- Drug Candidates : Derivatives like N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide target receptors in neurological studies .
- Agrochemicals : Nitroaromatic structures are precursors for herbicides (e.g., inhibition of plant acetyl-CoA carboxylase) .
Q. Research Workflow :
Synthesize derivatives (e.g., replace -NO₂ with -NH₂ for reduced toxicity).
Test bioactivity via in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How can regioselectivity challenges be addressed during functionalization of this compound?
Methodological Answer:
- Strategies :
- Protecting Groups : Temporarily block reactive sites (e.g., acetylation of -NH₂ in intermediates) .
- Catalysis : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific positions .
- Case Study : Photoredox catalysis (e.g., 4CzIPN in CH₂Cl₂) enables selective alkyne functionalization in trifluoromethylated aromatics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
